molecular formula C26H24IN3O4 B151921 5(6)-Iodoacetamidotetramethylrhodamine CAS No. 136538-85-7

5(6)-Iodoacetamidotetramethylrhodamine

Cat. No.: B151921
CAS No.: 136538-85-7
M. Wt: 569.4 g/mol
InChI Key: HENCSKZMSUJDLA-UHFFFAOYSA-N
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Description

5(6)-Iodoacetamidotetramethylrhodamine is a fluorescent dye commonly used in biochemical and molecular biology research. This compound is known for its ability to covalently bind to thiol groups in proteins, making it a valuable tool for labeling and tracking proteins in various biological assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Iodoacetamidotetramethylrhodamine typically involves the iodination of tetramethylrhodamine followed by the introduction of an iodoacetamide group. The reaction conditions often include the use of iodine and acetic acid as reagents, with the reaction being carried out under controlled temperature and pH conditions to ensure the selective iodination of the rhodamine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as purification through chromatography and crystallization to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5(6)-Iodoacetamidotetramethylrhodamine primarily undergoes substitution reactions due to the presence of the iodoacetamide group. This group is reactive towards nucleophiles, particularly thiol groups in proteins, leading to the formation of stable thioether bonds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH to facilitate the nucleophilic attack on the iodoacetamide group.

Major Products

The major products formed from these reactions are labeled proteins or peptides, where the this compound is covalently attached to the thiol groups of the target molecules.

Scientific Research Applications

5(6)-Iodoacetamidotetramethylrhodamine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays to detect the presence of thiol groups.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize proteins within cells.

    Medicine: Utilized in diagnostic assays to track protein interactions and modifications in disease states.

    Industry: Applied in the development of biosensors and diagnostic kits for detecting specific biomolecules.

Mechanism of Action

The mechanism of action of 5(6)-Iodoacetamidotetramethylrhodamine involves the covalent modification of thiol groups in proteins. The iodoacetamide group reacts with the thiol group, forming a stable thioether bond. This covalent attachment allows for the fluorescent labeling of proteins, enabling their detection and visualization in various assays. The molecular targets are typically cysteine residues in proteins, and the pathways involved include the formation of thioether bonds through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylrhodamine: A parent compound of 5(6)-Iodoacetamidotetramethylrhodamine, lacking the iodoacetamide group.

    Fluorescein Isothiocyanate (FITC): Another fluorescent dye used for labeling proteins, but with different chemical properties and reactivity.

    Alexa Fluor Dyes: A family of fluorescent dyes with varying spectral properties and applications.

Uniqueness

This compound is unique due to its specific reactivity towards thiol groups, allowing for selective and stable labeling of proteins. This specificity makes it particularly valuable in applications where precise protein labeling is required, such as in fluorescence microscopy and flow cytometry.

Properties

IUPAC Name

N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENCSKZMSUJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CI)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436508
Record name 6-IATR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136538-85-7
Record name 6-IATR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5(6)-Iodoacetamidotetramethylrhodamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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